

# Understanding Eu(fod)<sub>3</sub> and the Search Challenge

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## Compound Focus: Eu(fod)<sub>3</sub>-d<sub>30</sub>

CAS No.: 56689-47-5

Cat. No.: S3560025

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The term "**Eu(fod)<sub>3</sub>-d<sub>30</sub>**" likely refers to a deuterated version of the classic complex. Deuterated shift reagents are sometimes synthesized to eliminate interfering background signals in NMR spectra, particularly in the <sup>1</sup>H NMR. However, my current search did not yield any articles directly comparing the performance of the deuterated and standard forms.

Here is a summary of the standard **Eu(fod)<sub>3</sub>**'s key properties and applications from the search results [1]:

Property	Description
Chemical Name	Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium
Primary Use	Shift reagent in NMR spectroscopy; Lewis acid catalyst in organic synthesis.
Key Feature	Highly paramagnetic, soluble in nonpolar solvents, and has a strong affinity for hard Lewis bases (e.g., ethers, amines).
Main Advantage over early reagents	The <b>fod<sup>-</sup></b> ligand is more lipophilic and its complexes are more Lewis acidic than predecessors like Eu(DPM) <sub>3</sub> [1].

## Experimental Context and Protocol

While a direct comparison isn't available, the general protocol for evaluating an NMR shift reagent's performance involves the following steps. You can use this framework to design an experiment for comparing Eu(fod)<sub>3</sub> and its deuterated analogue.

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## References

1. EuFOD [en.wikipedia.org]

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